

2-Methylindolin-1-amine hydrochloride physical and chemical properties

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Compound of Interest

Compound Name: 2-Methylindolin-1-amine
hydrochloride

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An In-depth Technical Guide to 2-Methylindolin-1-amine Hydrochloride

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of **2-Methylindolin-1-amine hydrochloride** (CAS No: 31529-47-2, 102789-79-7). Primarily known as a key synthetic intermediate for the pharmaceutical agent Indapamide, this document details its characteristics and relevant experimental protocols.^{[1][2]} The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Physical and Chemical Properties

2-Methylindolin-1-amine hydrochloride is a heterocyclic compound of significant interest in pharmaceutical synthesis. It typically presents as a solid, ranging in color from white to light brown.^{[3][4][5]} Its molecular structure, consisting of a methyl-substituted indoline ring with an amino group at the 1-position, makes it a versatile building block.

Quantitative Data Summary

The fundamental physicochemical properties of **2-Methylindolin-1-amine hydrochloride** are summarized in the table below for easy reference and comparison.

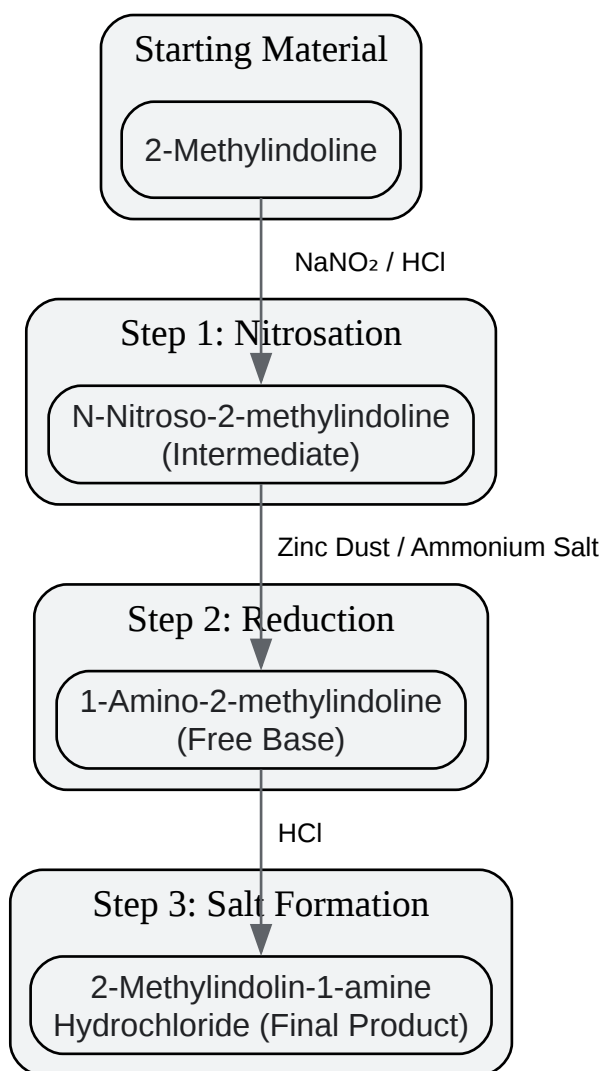
Property	Value	Source(s)
IUPAC Name	2-methyl-2,3-dihydroindol-1-amine;hydrochloride	[1][6][7]
Synonyms	1-Amino-2-methylindoline HCl, Indapamide Impurity C HCl	[1][3][6]
CAS Number	31529-47-2; 102789-79-7	[1][6][7][8]
Molecular Formula	C ₉ H ₁₃ ClN ₂	[1][6][7][8]
Molecular Weight	184.67 g/mol	[1][5][6][8]
Appearance	White to off-white or light brown crystalline powder	[3][4][5]
Melting Point	>163°C (decomposition)	[3]
Solubility	Soluble in water, methanol, DMSO; Slightly soluble in chloroform and ethyl acetate	[3][5]
Purity	Typically >95-98%	[1][8]

Synthesis and Experimental Protocols

The synthesis of **2-Methylindolin-1-amine hydrochloride** is achieved through a multi-step chemical process, often starting from 2-methylindoline. The protocol involves the formation of an N-nitroso intermediate, followed by a reduction step.

General Synthesis Pathway

The logical workflow for the synthesis is outlined below. This process involves nitrosation of the secondary amine of the indoline ring, followed by reduction of the nitroso group to an amino group.



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Caption: General synthesis workflow for **2-Methylindolin-1-amine hydrochloride**.

Detailed Experimental Protocol

The following protocol is adapted from established synthesis methods.^{[9][10]}

Materials:

- 2-methylindoline (1.0 eq)
- Methanol

- Concentrated Hydrochloric Acid
- Sodium Nitrite (NaNO_2)
- Sodium Bicarbonate (NaHCO_3)
- Zinc Dust
- Ammonium Carbonate
- Toluene

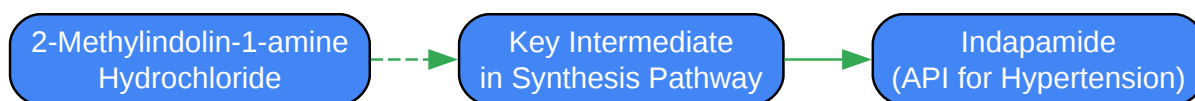
Procedure:

- Dissolution: Dissolve 140 g of 2-methylindoline in 1 liter of methanol in a suitable reaction vessel.[\[9\]](#)[\[10\]](#)
- Acidification: Add approximately 95 ml of concentrated hydrochloric acid to the solution. Cool the mixture to 15°C.[\[9\]](#)[\[10\]](#)
- Nitrosation: Slowly add a 25% aqueous solution of sodium nitrite (73 g) dropwise, maintaining the temperature between 5-10°C. This step forms the N-nitroso intermediate.[\[9\]](#)[\[10\]](#)
- Neutralization: Adjust the pH of the solution to approximately 7.5 using sodium bicarbonate.[\[9\]](#)[\[10\]](#)
- Reduction: Add 156 g of zinc dust to the mixture. While maintaining the temperature at about 5°C, add a solution of 264 g of ammonium carbonate in 1 liter of water over a period of 1.5 hours.[\[9\]](#)[\[10\]](#)
- Reaction Completion: Stir the mixture at 5-10°C, then warm to 40°C before filtering to remove inorganic solids.[\[9\]](#)[\[10\]](#)
- Extraction & Isolation: Wash the filtered residue with toluene. Combine the filtrate and washes, and separate the aqueous layer. The toluene is removed under vacuum, and the resulting residue (the free base, 1-amino-2-methylindoline) can be recrystallized.[\[10\]](#)

- **Hydrochloride Salt Formation:** The isolated free base is then treated with hydrochloric acid in a suitable solvent (e.g., isopropanol) to crystallize the final hydrochloride salt product.

Application in Drug Development

The primary and most critical application of **2-Methylindolin-1-amine hydrochloride** is its role as a key intermediate in the synthesis of Indapamide.[1] Indapamide is a thiazide-like diuretic used for the treatment of hypertension. The structural integrity and purity of the **2-Methylindolin-1-amine hydrochloride** intermediate are paramount to the yield and quality of the final Active Pharmaceutical Ingredient (API).[2]



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Caption: Role of 2-Methylindolin-1-amine HCl in pharmaceutical synthesis.

Safety and Handling

Based on available Safety Data Sheets (SDS) and GHS classifications, **2-Methylindolin-1-amine hydrochloride** is associated with the following hazards:

- H315: Causes skin irritation.[7]
- H319: Causes serious eye irritation.[7]
- H335: May cause respiratory irritation.[7]

Precautionary Measures: Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Handling should occur in a well-ventilated area or under a fume hood.[3] For firefighting, use dry chemical, carbon dioxide, or alcohol-resistant foam.[4] Store the compound in a cool, dry place, under an inert atmosphere if possible, and away from incompatible materials.[3]

Conclusion

2-Methylindolin-1-amine hydrochloride is a fine chemical with well-defined physical and chemical properties. Its significance is firmly established within the pharmaceutical industry, particularly for the synthesis of Indapamide. The detailed synthesis protocol provided herein offers a clear pathway for its preparation. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in research and commercial drug development.

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